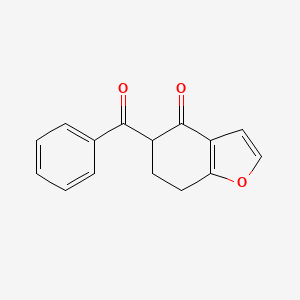![molecular formula C25H29BrN2O2 B4100775 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4100775.png)
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-2-ol
Overview
Description
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound with a unique structure that includes a bromonaphthalene moiety, a dimethylphenyl group, and a piperazine ring
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the bromination of naphthalene to form 6-bromonaphthalene. This intermediate is then reacted with an appropriate alcohol to form the bromonaphthalen-2-yloxy group. The final step involves the reaction of this intermediate with 4-(2,4-dimethylphenyl)piperazine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromonaphthalene moiety to a naphthalene group.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Shares the bromonaphthalene moiety but lacks the piperazine ring.
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol: Similar structure with a trimethylphenyl group instead of a dimethylphenyl group.
Uniqueness
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN2O2/c1-18-3-8-25(19(2)13-18)28-11-9-27(10-12-28)16-23(29)17-30-24-7-5-20-14-22(26)6-4-21(20)15-24/h3-8,13-15,23,29H,9-12,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZZBGPJFOMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-3-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4100716.png)
![(2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4100718.png)
![(3-chloro-4-methoxyphenyl)[(4-phenyl-1H-1,2,3-triazol-5-yl)methyl]amine](/img/structure/B4100728.png)
![N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide](/img/structure/B4100732.png)

![2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4100742.png)
![1-{1-[3-(4-benzoylphenoxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B4100747.png)

![3-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid](/img/structure/B4100754.png)

![1-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4100771.png)
![4-(benzyloxy)-N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4100780.png)
![2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4100786.png)
